5,6-Diamino-2H-benzo[d]imidazol-2-one chemical structure and properties
5,6-Diamino-2H-benzo[d]imidazol-2-one chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5,6-Diamino-2H-benzo[d]imidazol-2-one, a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. Its structural features make it a valuable building block for the synthesis of more complex molecules, including pharmacologically active agents and pigments.[1][2][3]
Core Chemical Identity
5,6-Diamino-2H-benzo[d]imidazol-2-one is characterized by a benzimidazolone core with two amino functional groups attached to the benzene ring at positions 5 and 6.[4] This structure is also referred to as 5,6-diamino-1,3-dihydro-2H-benzimidazol-2-one.[5][6]
Chemical Structure:
Caption: Chemical structure of 5,6-Diamino-2H-benzo[d]imidazol-2-one.
Key Identifiers:
| Identifier | Value |
| CAS Number | 55621-49-3[5][7] |
| Molecular Formula | C7H8N4O[5][8] |
| Molecular Weight | 164.16 g/mol [5] |
| IUPAC Name | 5,6-diamino-1,3-dihydro-2H-benzimidazol-2-one[6] |
| InChI Key | BRISYWKBJNSDPL-UHFFFAOYSA-N[4][9] |
| SMILES | Nc1cc2NC(=O)Nc2cc1N[4] |
Physicochemical Properties
Understanding the physicochemical properties of 5,6-Diamino-2H-benzo[d]imidazol-2-one is crucial for its application in synthesis and drug development.
Summary of Properties:
| Property | Value | Source(s) |
| Physical State | Solid, typically a brown or white to off-white solid.[4][6] | [4][6] |
| Melting Point | >300 °C[6][10] | [6][10] |
| Boiling Point | 225.6 - 291.6 °C (predicted) | [6] |
| Solubility | Slightly soluble in DMSO and water. Soluble in acidic solutions.[4][8][10] | [4][8][10] |
| Density | 1.41 - 1.53 g/cm³ (predicted)[6][10] | [6][10] |
| pKa | (Not explicitly found in search results) | |
| LogP | -1.799 to 0.413[6] | [6] |
The high melting point suggests strong intermolecular forces, likely due to hydrogen bonding facilitated by the amino and amide groups. Its limited solubility in common organic solvents and water, but increased solubility in acidic solutions, is characteristic of compounds with basic amino groups.
Synthesis Methodology
The synthesis of 5,6-Diamino-2H-benzo[d]imidazol-2-one is typically achieved through a multi-step process starting from benzimidazolone.[11] A common and effective route involves the nitration of benzimidazolone followed by reduction.[2][3][11]
Synthetic Workflow:
Caption: General synthetic workflow for 5,6-Diamino-2H-benzo[d]imidazol-2-one.
Detailed Experimental Protocol (Iron Powder Reduction):
This protocol is based on established methods for the reduction of dinitro-benzimidazolone derivatives.[1][2][3]
Step 1: Nitration of Benzimidazolone
-
Benzimidazolone is carefully added to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature, typically around 0°C.[11]
-
The reaction is stirred for several hours to ensure complete dinitration at the 5 and 6 positions of the benzene ring.[11]
-
The resulting 5,6-dinitro-1,3-dihydro-2H-benzoimidazol-2-one is then isolated.
Step 2: Reduction of 5,6-Dinitro-1,3-dihydro-2H-benzoimidazol-2-one
-
Materials: 5,6-dinitro-1,3-dihydro-2H-benzoimidazol-2-one, iron powder, hydrochloric acid, and water.[1]
-
Procedure:
-
A mixture of water, hydrochloric acid, and iron powder is heated to a temperature between 50-100 °C.[1][2][3]
-
The 5,6-dinitrobenzimidazolone is added to the heated mixture in portions.[1] The molar ratio of the dinitro compound to hydrochloric acid and iron powder is approximately 1:2.4:8.[1][2][3]
-
The reaction is maintained at the elevated temperature and stirred for 1-5 hours.[1][2][3]
-
The hot reaction mixture is filtered to remove iron salts and other solid byproducts.[1]
-
The filtrate is then cooled to induce crystallization of the desired 5,6-diamino-2H-benzo[d]imidazol-2-one product.[1]
-
Causality in Experimental Choices:
-
The use of a strong acid mixture in the nitration step is essential to generate the nitronium ion (NO2+), the electrophile responsible for nitrating the aromatic ring.
-
Iron powder in the presence of an acid like HCl is a classic and cost-effective method for the reduction of aromatic nitro groups to amines. The in-situ generation of the reducing agent provides an efficient conversion.
-
Hot filtration is critical to prevent the premature crystallization of the product along with the inorganic byproducts.
Applications in Research and Drug Development
The benzimidazole scaffold is a privileged structure in medicinal chemistry, present in numerous clinically used drugs.[12][13][14] The diamino-substituted benzimidazolone serves as a versatile intermediate for creating a diverse range of derivatives with potential biological activities.[1][2][3][4]
Potential Mechanisms of Action and Therapeutic Areas: The benzimidazole core is known to be a key pharmacophore in compounds targeting a variety of biological pathways.[13][14][15] Derivatives have shown a broad spectrum of activities, including:
-
Antimicrobial and Antifungal Activity: Many benzimidazole derivatives exhibit potent activity against various bacterial and fungal strains.[13][16][17]
-
Anticancer Activity: The structural similarity of the benzimidazole nucleus to purines allows for interaction with various targets in cancer cells, such as kinases and tubulin.[1][13][18]
-
Antiviral Activity: Certain benzimidazolone derivatives have been investigated as inhibitors of viral replication.[13][16]
-
Other Therapeutic Areas: The versatility of the benzimidazole scaffold has led to its exploration in developing agents for cardiovascular diseases, neurological disorders, and as antihistamines.[13][15]
The two amino groups on 5,6-diamino-2H-benzo[d]imidazol-2-one provide reactive sites for further chemical modifications, allowing for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.[4]
Safety and Handling
Based on available safety data, 5,6-Diamino-2H-benzo[d]imidazol-2-one should be handled with care in a laboratory setting.
GHS Hazard Information:
-
Pictogram: GHS07 (Irritant)
-
Signal Word: Warning
-
Hazard Statements: H319 - Causes serious eye irritation.[19]
-
Precautionary Statements: P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry place.[9][20]
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PMC. Synthesis and Biological Activities of Some Benzimidazolone Derivatives. [Link]
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PMC. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. [Link]
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ChemBK. 5,6-Diamino-2-benzimidazolinone. [Link]
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PubChem. 5-amino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. [Link]
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ChemDAD. 5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one. [Link]
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ResearchGate. Synthesis and Biological Activities of Some Benzimidazolone Derivatives. [Link]
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PMC. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. [Link]
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ResearchGate. Different Potential Biological Activities of Benzimidazole Derivatives. [Link]
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PMC. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. [Link]
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ScienceDirect. Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and antioxidant activities. [Link]
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PubMed. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. [Link]
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Journal of the Serbian Chemical Society. Spectral characterization and antimicrobial activity studies of 5,6-dichloro-1H-benzimidazol-2-yl-(4'/5'/6'-substituted)-phenols (HL1–HL20) and Co(II), Ni(II), Cu(II), Zn(II) and Pd(II) complexes of HL1: Scientific paper. [Link]
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Arabian Journal of Chemistry. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. [Link]
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ResearchGate. Amidino Benzimidazole Inhibitors of Bacterial Two-Component Systems. [Link]
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SpectraBase. 2H-benzimidazol-2-one, 1,3-dihydro-1,3-dimethyl-5-[(2H-tetrazol-5-ylamino)methyl]-. [Link]
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